Quinoxaline-2-carbaldehyde
Overview
Description
Quinoxaline-2-carbaldehyde is a compound that belongs to the class of quinoxalines, which are heterocyclic aromatic organic compounds. This compound features a quinoxaline core with an aldehyde functional group at the second position. Quinoxalines and their derivatives are known for their diverse applications, particularly in medicinal chemistry due to their biological activities .
Synthesis Analysis
The synthesis of quinoxaline-2-carbaldehyde derivatives can be achieved through various methods. One approach involves a K2S2O8-mediated direct cross-coupling of quinoxalines with methanol, leading to the formation of 2-quinoxalinyl carbaldehyde dimethyl acetals, which can be readily converted into 2-quinoxalinyl carbaldehydes under acidic conditions . Another method includes the synthesis of quinoline-8-carbaldehyde compounds through a one-pot reaction followed by intramolecular cyclization . Additionally, the Vilsmeyer-Haack reaction has been utilized to obtain chromene- and quinoline-3-carbaldehydes, demonstrating their value as building blocks for synthesizing other heterocycles .
Molecular Structure Analysis
The molecular structure of quinoxaline-2-carbaldehyde derivatives has been supported by various spectroscopic techniques such as IR, NMR, MS, and elemental analysis . Single-crystal X-ray diffraction measurements have been used to determine the structures of certain quinolinecarbaldehydes and their Schiff base derivatives . The vibrational spectra of quinoline-4-carbaldehyde have been recorded and analyzed, revealing two stable conformers with one being more stable due to an additional hydrogen bond .
Chemical Reactions Analysis
Quinoxaline-2-carbaldehyde and its derivatives participate in a variety of chemical reactions. They can form Schiff bases through reactions with amines, which have been shown to possess antioxidant activities . The compound has also been used to synthesize dichloridobis(triphenylphosphine) ruthenium(II) complexes, which exhibit different geometrical and linkage isomers with distinct electrochemical and spectroscopic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline-2-carbaldehyde derivatives are influenced by their molecular structure. For instance, the presence of a methyl group in certain derivatives facilitates oxidation, while the reduction potential becomes more negative compared to non-methylated structures . The electrochemical properties of these compounds have been investigated, showing a strong correlation between chemical structure and redox potentials . The thermodynamic properties such as heat capacities, entropies, and enthalpy changes have also been discussed for quinoline-4-carbaldehyde .
Scientific Research Applications
Synthesis and Chemical Applications
- Quinoxaline-2-carbaldehyde has been used in the synthesis of various heterocyclic systems, with a focus on constructing fused or binary quinoline-cored heterocyclic systems. The biological evaluation and synthetic applications of these compounds highlight their significance in chemical research (Hamama et al., 2018).
- Another study demonstrated the synthesis of carbaldehyde dimethyl acetals from quinoxalines, with quinoxaline-2-carbaldehyde being efficiently converted into quinoxalinyl carbaldehydes under specific conditions. This process involves complex bond cleavage and formation, showcasing the chemical versatility of quinoxaline-2-carbaldehyde (Liu et al., 2013).
Biological and Pharmacological Applications
- Quinoxaline-2-carbaldehyde's derivatives have been used in the development of antibacterial drugs. For instance, its reaction with ethyl (E)-3-aminocrotonate yielded a compound analogous to nalidixic and 4-quinolone-3-carboxylic acids, key components of fluoroquinolone antibiotics (Charushin et al., 2004).
- The compound has also been explored for its potential in inhibiting corrosion, with derivatives showing excellent properties as inhibitors for mild steel in corrosive environments. This application demonstrates its potential in industrial settings (Lgaz et al., 2017).
Innovative Research and Synthesis Techniques
- Microwave-assisted synthesis methods using quinoxaline-2-carbaldehyde have been developed for creating Schiff bases. These methods offer higher yields, reduced reaction time, and environmental benefits over conventional methods (Achutha et al., 2013).
- Quinoxaline-2-carbaldehyde has been used in the synthesis of quinoxaline derivatives with significant biological activities, including antibacterial, antioxidant, and anticancer properties. This highlights its role in creating biologically active compounds (Ahamed et al., 2022).
Safety And Hazards
Future Directions
Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of applications. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, they hold great potential for future development in these areas .
properties
IUPAC Name |
quinoxaline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEHWLFUEQHEEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344042 | |
Record name | Quinoxaline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-2-carbaldehyde | |
CAS RN |
1593-08-4 | |
Record name | Quinoxaline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoxaline-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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